(4-Cyanophenyl)thiourea

Descripción general

Descripción

(4-Cyanophenyl)thiourea, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They have also been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .

Mode of Action

The crystal structure of a similar compound, n-benzoyl-n’-(4’-cyanophenyl)thiourea, was determined by an x-ray single-crystal technique and an intramolecular c=o…h-n hydrogen bond and intermolecular c=s…h-n and c=s…h-c hydrogen interactions were observed for the crystal structure . These interactions may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiourea derivatives have been used as chemosensors for anions such as f−, cn−, oac−, etc, and as a potentiometric sensor for heavy metals in analytical applications . This suggests that they may interact with these ions and affect related biochemical pathways.

Result of Action

Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that the compound may have a broad range of molecular and cellular impacts.

Action Environment

It is known that environmental factors can widely affect the yield, percentage, and composition of organosulfur compounds . Therefore, it is plausible that environmental factors could influence the action of (4-Cyanophenyl)thiourea.

Análisis Bioquímico

Cellular Effects

Thiourea derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is thought to contribute to the biological activity of these compounds .

Temporal Effects in Laboratory Settings

It is known that thiourea derivatives can undergo slow oxidation to form trioxides .

Dosage Effects in Animal Models

It is known that thiourea derivatives can have toxic effects at high doses .

Metabolic Pathways

It is known that thiourea derivatives can undergo oxidation at sulfur, which is thought to contribute to their biological activity .

Transport and Distribution

It is known that thiourea derivatives can be absorbed and excreted largely unchanged via the kidneys .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments , which may provide some insight into the potential subcellular localization of (4-Cyanophenyl)thiourea.

Actividad Biológica

(4-Cyanophenyl)thiourea, a compound belonging to the thiourea class, has garnered attention due to its diverse biological activities. This article examines its biological properties, particularly focusing on its cytotoxicity, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

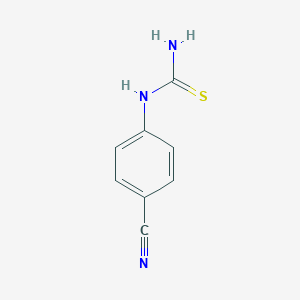

This compound can be represented by the following chemical structure:

This compound features a thiourea functional group attached to a cyanophenyl moiety, which contributes to its biological activity through various mechanisms.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3) with IC50 values ranging from 6.9 to 12.7 µM, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | SW480 | 10.0 | 2.5 |

| SW620 | 12.0 | 3.0 | |

| PC3 | 8.5 | 2.0 | |

| K-562 | 11.5 | 1.8 |

The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research has shown that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Pseudomonas aeruginosa | 25.0 |

| Streptococcus pyogenes | 18.0 |

The cytotoxicity and antimicrobial activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Studies indicate that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce interleukin-6 levels in treated cells, which may contribute to its anticancer effects by modulating the tumor microenvironment .

- DNA Interaction : Preliminary investigations suggest that thioureas may interact with DNA, potentially disrupting replication and transcription processes essential for cell proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Case Study 1 : A derivative exhibited an IC50 value of 8 µM against SW620 cells while maintaining low toxicity towards normal HaCaT cells, showcasing its selective anticancer activity.

- Case Study 2 : In a study involving various thiourea derivatives, this compound demonstrated superior growth inhibition against leukemia K-562 cell lines compared to standard chemotherapeutics like cisplatin .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of (4-cyanophenyl)thiourea and its derivatives as anticancer agents. For instance, certain thiourea compounds have demonstrated significant cytotoxic effects against human cancer cell lines, including colon and prostate cancers. The derivatives containing halogenated phenyl groups have shown IC50 values as low as 1.5 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | SW480 | 1.5 | High |

| N-(4-nitrobenzoyl)-(4-cyanophenyl)thiourea | PC3 | 8.9 | Moderate |

| 3,4-Dichlorophenyl derivative | K-562 | 7.3 | High |

Other Biological Activities

Thioureas exhibit a range of biological activities beyond anticancer effects. They have been investigated for their antimicrobial, antidiabetic, and anti-inflammatory properties. For example, several thiourea derivatives have shown promising results as urease inhibitors and in the treatment of diabetes .

Chemosensors

This compound has been utilized in the development of chemosensors due to its ability to form stable complexes with metal ions. These sensors are important for detecting environmental pollutants and heavy metals. The structural characteristics of thioureas facilitate selective binding through hydrogen bonding interactions .

Flame Retardants and Thermal Stabilizers

The incorporation of thioureas into polymer matrices has been explored to enhance flame retardancy and thermal stability. Studies indicate that thioureas can significantly improve the thermal degradation profiles of polymers, making them suitable for applications in fire-resistant materials .

Catalysis

Thioureas serve as effective organocatalysts in various organic reactions. Their ability to stabilize transition states through hydrogen bonding makes them valuable in asymmetric synthesis and other catalytic processes. Recent advancements include the use of this compound in the transfer hydrogenation of carbonyl compounds, showcasing its utility in synthetic organic chemistry .

Table 2: Catalytic Applications of Thioureas

| Reaction Type | Catalyst Used | Outcome |

|---|---|---|

| Transfer Hydrogenation | This compound | High selectivity for nitro groups |

| Asymmetric Synthesis | Multifunctional thiourea catalysts | Improved enantioselectivity |

Propiedades

IUPAC Name |

(4-cyanophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMJROANUIRGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374104 | |

| Record name | (4-Cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-55-7 | |

| Record name | (4-Cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-cyanophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-cyanophenyl)thiourea interact with analytes like cyanide ions, and what are the downstream effects?

A1: this compound derivatives often function as colorimetric sensors for specific analytes. For example, compounds like 4,4'-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide exhibit a selective color change upon interaction with cyanide ions []. This color change stems from a chemical reaction between the thiourea group and the cyanide ion, leading to a change in the molecule's electronic structure and consequently, its light absorption properties. This interaction allows for the naked-eye detection of cyanide, even in trace amounts [].

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and key spectroscopic data?

A2: While the provided research focuses on derivatives of this compound, we can infer its basic characteristics. It has the molecular formula C8H7N3S and a molecular weight of 177.22 g/mol. Spectroscopically, it would exhibit characteristic peaks in NMR and IR corresponding to the aromatic ring, the cyano group (-C≡N), and the thiourea group (-NH-CS-NH-).

Q3: Can you explain the structure-activity relationship (SAR) concerning this compound derivatives and their sensing capabilities? How do structural modifications affect analyte selectivity?

A3: Researchers have explored the impact of structural modifications on the sensing abilities of this compound derivatives [, ]. Studies show that incorporating different signaling units, like Rhodamine B [], and altering the spacer groups between the this compound moieties influence both the sensitivity and selectivity towards specific analytes. For instance, while some derivatives show high selectivity for cyanide [], others demonstrate a distinct response to nerve agents like Soman and its simulant DCP [], highlighting the importance of precise structural design for targeted sensing applications.

Q4: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A4: A range of analytical techniques are used to characterize this compound derivatives. These include:

- Spectroscopy: NMR (1H and 13C), FTIR, and UV-Vis spectroscopy are used for structural elucidation and to study analyte interactions [, , ].

- Electrochemistry: Cyclic voltammetry (CV) provides insights into the electrochemical behavior of these compounds, particularly the reduction potentials of functional groups like cyano and nitro substituents [, ].

- Chromatography & Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying reaction products, especially in the context of nerve agent detection [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.